4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.Molecular Structure Analysis
The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection.Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.Physical and Chemical Properties Analysis
The molecular weight of this compound is 201.22 g/mol. The InChI Key is MUQOCUSTNGBFJL-SNAWJCMRSA-N.Scientific Research Applications
Applications in Peptide Synthesis and Organic Chemistry
N-tert-Butoxycarbonylation of Amines : This compound is used for the N-tert-butoxycarbonylation of amines, an essential step in peptide synthesis. It's noted for its resistance to racemization during this process, making it crucial for the synthesis of N-Boc-protected amino acids used in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Stereospecific Synthesis of Chiral Alkinylogous Amino Acids : This compound has been utilized in the synthesis of enantiomerically pure acids, playing a key role in the preparation of N-protected alkinylogous amino acids (Reetz et al., 1996).
Asymmetric Synthesis of β-Amino Acid Pharmacophore : It's applied in the asymmetric synthesis of certain amino acids, showcasing its versatility in the creation of complex molecular structures (Kubryk & Hansen, 2006).
Collagen Cross-links Synthesis : This compound is a key intermediate in the synthesis of collagen cross-links, demonstrating its importance in biochemical applications (Adamczyk et al., 1999).
Enantioselective Synthesis of Amino Acid Derivatives : Its use in the enantioselective synthesis of amino acid derivatives further exemplifies its critical role in the creation of chiral molecules (Davies et al., 1997).
Synthesis of N-tert-Butoxycarbonyl Amino Acids : The compound aids in the efficient synthesis of N-tert-butoxycarbonyl amino acids, a fundamental step in many synthetic procedures (Koseki et al., 2011).
Use in Solid-phase Synthesis of Peptides : It's also employed in the solid-phase synthesis of peptides, highlighting its utility in the rapid and efficient construction of peptide chains (Gaehde & Matsueda, 2009).
Selective Deprotection in Peptide Synthesis : This compound is involved in the selective deprotection of the tert-butoxycarbonyl group in peptide synthesis, underlining its specificity and efficiency in synthetic chemistry (Han et al., 2001).
Mechanism of Action
This compound was used in divergent and solvent-dependent reactions with enamines, leading to the synthesis of different products like pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and amino-pyrroles. These reactions may proceed through various mechanisms including stereospecific [4+2] cycloaddition or addition/cyclization pathways.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves the protection of the amine group followed by the addition of a double bond to the butanoic acid chain.", "Starting Materials": [ "tert-Butyl carbamate", "But-2-enoic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Methanol", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "tert-Butyl carbamate is reacted with But-2-enoic acid in the presence of DCC and DMAP to form the protected amine intermediate.", "The protected amine intermediate is then deprotected using HCl in methanol to form the desired product.", "The product is then purified using a combination of NaHCO3, NaCl, and Na2SO4 to remove impurities and obtain the final product." ] } | |
CAS No. |
89711-09-1 |
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
MUQOCUSTNGBFJL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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